![molecular formula C17H14N4O B2973058 N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide CAS No. 2034253-67-1](/img/structure/B2973058.png)
N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide
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Overview
Description
N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide, also known as Bipyridine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a bidentate ligand that can form coordination complexes with various metal ions. The purpose of
Scientific Research Applications
Carboxamide-Pyridine N-Oxide Heterosynthon in Crystal Engineering
The novel carboxamide-pyridine N-oxide synthon has been utilized to assemble isonicotinamide N-oxide in a triple helix architecture. This synthon is valuable for synthesizing cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating its potential in crystal engineering and pharmaceutical cocrystals development (Reddy, Babu, & Nangia, 2006).
Bonding Interaction on Rutile TiO2(110)
Research on bi-isonicotinic acid (2,2′-bipyridine–4,4′-dicarboxylic acid) adsorbed on rutile TiO2(110) explored the adsorbate bonding to the substrate, relevant for electronic coupling in dye-sensitized electrochemical devices. This highlights the compound's role in improving the efficiency of photovoltaic cells and other electrochemical applications (Persson et al., 2000).
Control of Hydrogen Bond Network Dimensionality
Tetrachloroplatinate salts with 4,4-bipiperidinium, piperazinium, and N-protonated isonicotinic acid or isonicotinamide show two-dimensional NH⋯Cl hydrogen bond networks. These networks are related to the one-dimensional ribbon polymer network of [4,4′-H2bipy][PtCl4], indicating the potential for designing materials with specific dimensional properties (Angeloni & Orpen, 2001).
Ligand Basicity in Electrochemically Induced Linkage Isomerization
Studies on Ru(2,2′-bipyridine)2(L)(2-mercaptopyridine)2 complexes, where L includes isonicotinamide, have shown that ligand basicity affects electrochemically induced linkage isomerization. This research is significant for understanding the behavior of complexes in redox reactions, with implications for their use in electrochemical sensors and switches (Hamaguchi, Kaneko, & Ando, 2013).
Mechanism of Action
Target of Action
Isonicotinamide, an isomer of nicotinamide, is a biochemical reagent . .
Biochemical Pathways
Isonicotinamide has been found to extend the chronological lifespan of yeast through a mechanism that diminishes nucleotides . .
Pharmacokinetics
Isonicotinamide is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane . This suggests that it may have good bioavailability.
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(14-5-10-19-11-6-14)21-12-15-2-1-7-20-16(15)13-3-8-18-9-4-13/h1-11H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFOECQYSGPNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide |
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